![molecular formula C6H5N3OS B14786826 N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine is a compound that combines two bioactive heterocyclic moieties: thiazole and pyridine. This fusion results in a unique structure with multiple reactive sites, making it a valuable target for drug discovery and other scientific research applications. The presence of both thiazole and pyridine rings contributes to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the preparation of a thiazole intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. For example, a multicomponent reaction involving thiazole, pyridine, and a suitable catalyst can be employed .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and continuous flow processes to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs.
Medicine: Its antitumor activity has been explored for potential cancer treatments.
Industry: The compound’s unique structure allows for its use in the development of new materials with specific properties, such as sensors and catalysts
Wirkmechanismus
The mechanism of action of N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response. Its antitumor activity might involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[3,2-a]pyridines: Another class of thiazolo-pyridine compounds with different annulation patterns.
Uniqueness: N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and exhibit a range of biological activities .
Eigenschaften
Molekularformel |
C6H5N3OS |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
N-([1,3]thiazolo[4,5-c]pyridin-2-yl)hydroxylamine |
InChI |
InChI=1S/C6H5N3OS/c10-9-6-8-4-3-7-2-1-5(4)11-6/h1-3,10H,(H,8,9) |
InChI-Schlüssel |
LBBBDLJXIWPSDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1SC(=N2)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


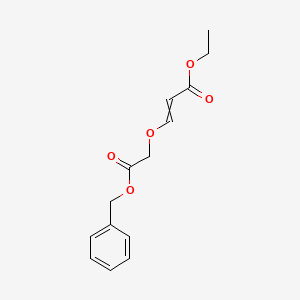
![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)

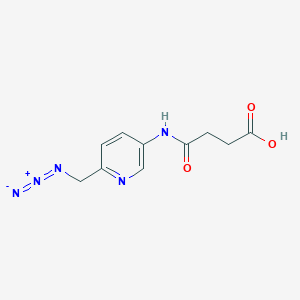
![Sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B14786761.png)
![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
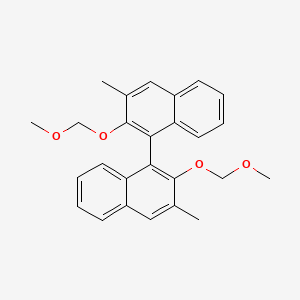
![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
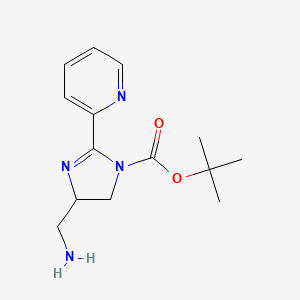
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
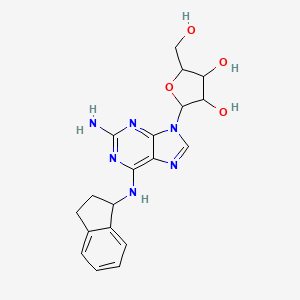
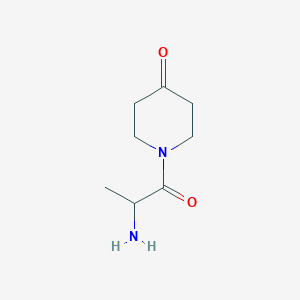
![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
